REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)[CH3:2].[F-].[K+].Br[C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[CH:20]([C:19]1[CH:22]=[CH:23][C:16]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=2)=[CH:17][CH:18]=1)=[O:21] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
249 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
185 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.1 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
3 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature until the starting aryl bromide
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven dried resealable Schlenk tube
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
CUSTOM
|
Details
|
The tube was evacuated
|
Type
|
ADDITION
|
Details
|
was added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
The tube was sealed with a teflon screwcap
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ether (30 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ether (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 203 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |